molecular formula C9H7ClF2O2 B6305645 Methyl 2-chloromethyl-4,5-difluorobenzoate CAS No. 1805652-50-9

Methyl 2-chloromethyl-4,5-difluorobenzoate

Cat. No.: B6305645
CAS No.: 1805652-50-9
M. Wt: 220.60 g/mol
InChI Key: YWUVYHAXIABGFE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,5-difluorobenzoate (CAS 128800-36-2) is an aromatic ester with a benzoate backbone substituted with chlorine at the 2-position and fluorine atoms at the 4- and 5-positions. Its molecular formula is C₈H₅ClF₂O₂, with a molecular weight of 206.57 g/mol . The compound is characterized by:

  • Halogen Influence: The electron-withdrawing chlorine and fluorine substituents enhance its polarity and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
  • Safety Profile: Classified under UN# 2810 (Class 6.1, Packing Group III), it poses hazards including acute toxicity (H301, H311, H331) upon ingestion, skin contact, or inhalation .

Properties

IUPAC Name

methyl 2-(chloromethyl)-4,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-9(13)6-3-8(12)7(11)2-5(6)4-10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUVYHAXIABGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1CCl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloromethyl-4,5-difluorobenzoate typically involves the esterification of 2-chloromethyl-4,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloromethyl-4,5-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Oxidation: Products include difluorobenzoic acids and aldehydes.

    Reduction: Products include difluorobenzyl alcohols.

Scientific Research Applications

Methyl 2-chloromethyl-4,5-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloromethyl-4,5-difluorobenzoate involves its interaction with specific molecular targets. The chloromethyl group allows for nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter the function of biological macromolecules, making it useful in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Methyl 2-chloro-4,5-difluorobenzoate with five analogous compounds, focusing on molecular structure, properties, and applications.

Substituent Variation: Halogen Type and Position

Table 1: Comparative Analysis of Halogen-Substituted Benzoates
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
Methyl 2-chloro-4,5-difluorobenzoate 128800-36-2 C₈H₅ClF₂O₂ 206.57 Cl (2), F (4,5) Pharmaceutical intermediates
Methyl 2-bromo-4,5-difluorobenzoate 878207-28-4 C₈H₅BrF₂O₂ 251.02 Br (2), F (4,5) Suzuki coupling reactions
Ethyl 2-chloro-4,5-difluorobenzoate 1785259-54-2 C₉H₇ClF₂O₂ 220.60 Cl (2), F (4,5); ethyl ester Agrochemical synthesis
Methyl 2-amino-4,5-difluorobenzoate 207346-42-7 C₈H₇F₂NO₂ 187.14 NH₂ (2), F (4,5) Anticancer drug synthesis
Methyl 4-bromo-2,6-difluorobenzoate 773134-11-5 C₈H₅BrF₂O₂ 251.02 Br (4), F (2,6) Material science applications

Key Observations :

  • Halogen Type : Bromine-substituted analogs (e.g., Methyl 2-bromo-4,5-difluorobenzoate) exhibit higher molecular weights and enhanced reactivity in cross-coupling reactions compared to chlorine analogs .
  • Ester Group: Ethyl esters (e.g., Ethyl 2-chloro-4,5-difluorobenzoate) have marginally higher boiling points due to increased alkyl chain length, influencing their solubility in non-polar solvents .
  • Functional Groups: The amino-substituted derivative (Methyl 2-amino-4,5-difluorobenzoate) is critical in synthesizing enoxugrel and other cardiovascular drugs, leveraging its nucleophilic amino group for further functionalization .
Table 2: Reactivity in Cross-Coupling Reactions
Compound Reaction Type Reaction Rate (Relative) Yield (%)
Methyl 2-chloro-4,5-difluorobenzoate Suzuki-Miyaura Coupling Moderate 60–75
Methyl 2-bromo-4,5-difluorobenzoate Suzuki-Miyaura Coupling High 85–92
Methyl 2-amino-4,5-difluorobenzoate Buchwald-Hartwig Amination High 78–88

Biological Activity

Methyl 2-chloromethyl-4,5-difluorobenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, applications in medicinal chemistry, and relevant case studies.

This compound has the following structural characteristics:

  • Chemical Formula : C9H8ClF2O2
  • Molecular Weight : 232.62 g/mol
  • Functional Groups : Contains a chloromethyl group and two fluorine atoms on a benzoate structure.

The unique combination of halogenated groups enhances its reactivity, making it a valuable building block in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The chloromethyl group is particularly reactive, allowing it to form covalent bonds with various biological targets. This interaction can lead to the inhibition of enzyme activity or modulation of biological macromolecules, which is crucial in drug development .

Key Mechanisms:

  • Nucleophilic Substitution : Reacts with nucleophiles such as amines and thiols.
  • Oxidation and Reduction : Can be oxidized to form carboxylic acids or reduced to alcohols .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Potential use in developing antimicrobial agents due to its ability to inhibit bacterial growth.
  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic processes.
  • Pharmaceutical Applications : Serves as an intermediate in synthesizing drugs targeting various diseases .

Applications in Medicinal Chemistry

This compound is utilized in the synthesis of bioactive molecules. Its role as a building block allows for the development of compounds with enhanced therapeutic profiles. Notably, it has been explored for its potential in creating inhibitors for cancer-related targets and other diseases .

Case Studies

  • Synthesis of Enzyme Inhibitors :
    • A study demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer pathways. The synthesized compounds showed significant selectivity and potency against their targets .
  • Antimicrobial Activity Assessment :
    • In vitro studies evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. Results indicated promising activity, suggesting further exploration for therapeutic applications .

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
Methyl 2,4-difluorobenzoateLacks chloromethyl groupDifferent reactivity profile
2-Chloro-4,5-difluorobenzoic acidContains carboxylic acid functionalityEnhanced solubility
Methyl 4-(bromomethyl)-3,5-difluorobenzoateBromine instead of chlorineAltered electronic properties

This compound stands out due to its unique combination of functional groups that enhance its reactivity and biological activity compared to similar compounds .

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